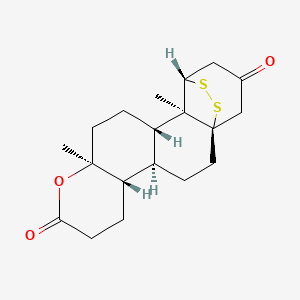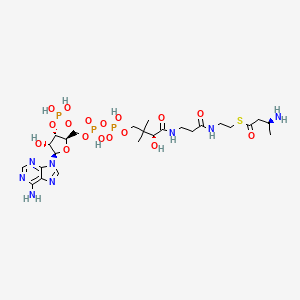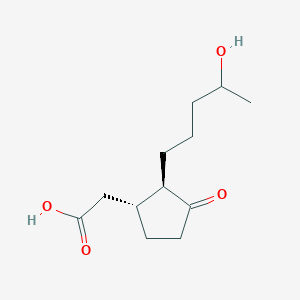
Dehydrothalebanin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrothalebanin B is a natural product found in Glycosmis macrophylla, Glycosmis parviflora, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antifungal and Insecticidal Activity
Dehydrothalebanin B, a compound isolated from various Glycosmis species, has shown pronounced antifungal and insecticidal activities. This was observed in studies testing its efficacy against Cladosporium herbarum, a common fungal pathogen, and Spodoptera littoralis, a significant agricultural pest. The discovery of these bioactive properties highlights the potential use of Dehydrothalebanin B in developing natural antifungal and insecticidal agents (Greger, Zechner, Hofer, & Vajrodaya, 1996).
Phytopathogenic Fungus Research
Research on scytalone dehydratase, a key enzyme in melanin biosynthesis in phytopathogenic fungi like Bipolaris oryzae, is relevant to understanding the role of compounds like Dehydrothalebanin B. Melanin biosynthesis is crucial for the survival and virulence of various fungal pathogens. Studies in this area provide insights into potential targets for antifungal therapies, where compounds like Dehydrothalebanin B could play a role (Kihara, Moriwaki, Ueno, Tokunaga, Arase, & Honda, 2004).
Implications in Heat Stress Response
Although not directly linked to Dehydrothalebanin B, research on the DNA polymerase II subunit B3-1 and its role in heat stress response in plants like Arabidopsis provides a context for understanding how plant compounds can influence stress responses. These insights are relevant in exploring how compounds like Dehydrothalebanin B, derived from plant sources, could affect or be affected by plant stress responses (Sato, Mizoi, Tanaka, Maruyama, Qin, Osakabe, Morimoto, Ohori, Kusakabe, Nagata, Shinozaki, & Yamaguchi-Shinozaki, 2014).
DREB Transcription Factors and Stress Tolerance
Research into Dehydration Responsive Element-Binding (DREB) transcription factors offers insights into how plants respond to abiotic stresses like dehydration and temperature fluctuations. Understanding these molecular mechanisms can provide a framework for exploring the role of phytochemicals like Dehydrothalebanin B in plant stress physiology and potential agricultural applications (Agarwal, Gupta, Lopato, & Agarwal, 2017).
Propiedades
Nombre del producto |
Dehydrothalebanin B |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N,3-dimethyl-N-[(Z)-2-phenylethenyl]but-2-enamide |
InChI |
InChI=1S/C14H17NO/c1-12(2)11-14(16)15(3)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9- |
Clave InChI |
ZXXVSLVNOUPLEH-KTKRTIGZSA-N |
SMILES isomérico |
CC(=CC(=O)N(C)/C=C\C1=CC=CC=C1)C |
SMILES canónico |
CC(=CC(=O)N(C)C=CC1=CC=CC=C1)C |
Sinónimos |
dehydrothalebanin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1248563.png)


![3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one](/img/structure/B1248567.png)

![[(3S,3'R,4'R,5'R,6'R)-5'-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate](/img/structure/B1248570.png)
![4-amino-N-[(3S,4R,5R,7R)-1-azatricyclo[3.3.1.03,7]nonan-4-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1248571.png)



![(2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal](/img/structure/B1248575.png)
![2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B1248578.png)